5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione
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Overview
Description
“5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione” is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:
Starting Materials: Phenylhydrazine, dimethyl ketone, and sulfur-containing reagents.
Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like ethanol or acetonitrile may be used, and the reaction mixture is typically heated to facilitate cyclization.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, ensuring the process is cost-effective and efficient. This might involve:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conditions vary widely but may include catalysts or specific solvents to enhance reaction rates.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic uses, possibly as a drug candidate.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione exerts its effects would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating certain pathways.
Chemical Reactions: It could act as a catalyst, lowering the activation energy of a reaction.
Comparison with Similar Compounds
Similar Compounds
Thiadiazines: Compounds with similar ring structures but different substituents.
Phenylhydrazones: Related compounds with a phenyl group attached to a hydrazone moiety.
Uniqueness
5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
106687-43-8 |
---|---|
Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
5,6-dimethyl-1,1-dioxo-2-phenyl-1,2,6-thiadiazin-3-one |
InChI |
InChI=1S/C11H12N2O3S/c1-9-8-11(14)13(17(15,16)12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
GDFRRDGCBKALBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(S(=O)(=O)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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